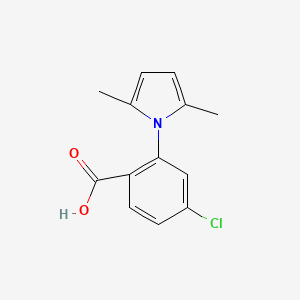

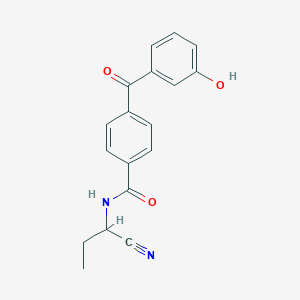

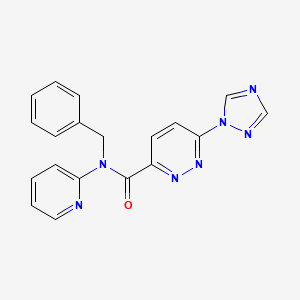

![molecular formula C20H17N3O2S B2515333 N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-95-4](/img/structure/B2515333.png)

N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar pyrazole compounds involves the cyclocondensation of diketones with hydrazine at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various techniques. For instance, the melting point, yield, and NMR data were obtained .Applications De Recherche Scientifique

Cancer Therapeutics

Pyrazole biomolecules, such as the one , have been used in the design and discovery of cancer therapeutics . They have shown potential in the treatment of various types of cancer. For instance, derivatives of 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole have been investigated against NCI-H460, SW620, OVCA, and AGS cell lines .

Inflammation Therapeutics

Pyrazole biomolecules also have anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions.

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have shown potent antileishmanial activity . For example, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also demonstrated antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antiviral Activity

Heterocycles based on the 1,2,3-triazole moiety, which can be found in pyrazole compounds, have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Antibacterial Activity

These heterocycles have also shown antibacterial activities , making them useful in the development of new antibiotics.

Antitubercular Activity

The same heterocycles have been used in the development of antitubercular drugs , showing potential in the fight against tuberculosis.

Inhibitor for c-MET

Quinoline-containing pyrazole heterocycles have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies . This shows potential in the development of drugs for diseases related to the c-MET pathway.

Mécanisme D'action

Target of action

The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

Mode of action

The mode of action of a compound depends on its structure and the target it interacts with. Pyrazole derivatives can interact with various biological targets through different types of bonding interactions (like hydrogen bonding, hydrophobic interactions, etc.). The presence of different functional groups in the compound can also influence its mode of action .

Biochemical pathways

Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to interfere with enzyme activities, disrupt protein-protein interactions, or modulate signal transduction pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-23-20-16(18(22-23)13-6-4-3-5-7-13)12-17(26-20)19(24)21-14-8-10-15(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHGFVFJGDUCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

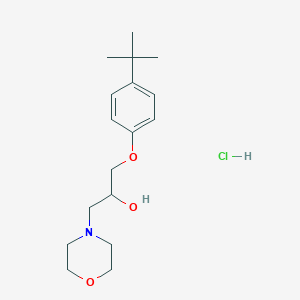

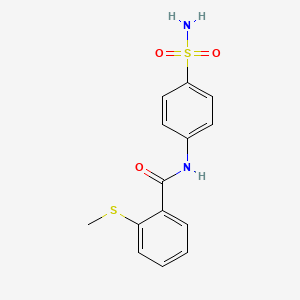

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)

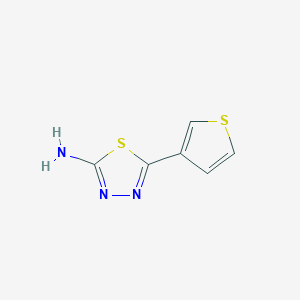

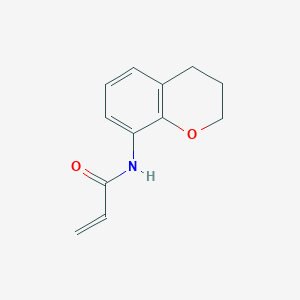

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

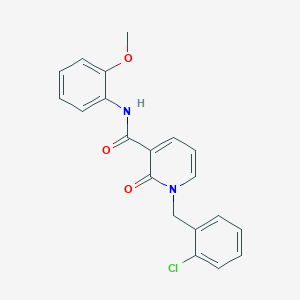

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

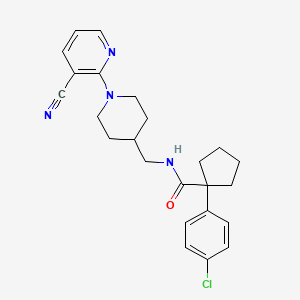

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)